molecular formula C9H15N3O2 B1373963 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid CAS No. 663616-38-4

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1373963
CAS No.: 663616-38-4
M. Wt: 197.23 g/mol
InChI Key: YIQOASNZZWAIIF-UHFFFAOYSA-N
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Description

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The compound's molecular formula is C 9 H 15 N 3 O 2 . The 5-aminopyrazole structure is a commonly used synthetic intermediate for constructing more complex nitrogen-containing heterocycles, such as pyrazolopyrimidines . Pyrazole derivatives, in general, are investigated for a wide spectrum of biological activities, including as antibacterial agents, anti-inflammatory compounds, and anticancer therapeutics . Recent research highlights the significant interest in pyrazole-based compounds as potential antibiotic adjuvants for treating infections caused by multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii . The tert-butyl group and the acetic acid side chain on this specific molecule provide distinct steric and electronic properties, making it a valuable building block for further chemical exploration and derivatization in drug discovery campaigns. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14/h4H,5,10H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOASNZZWAIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, the reaction of tert-butyl hydrazine with ethyl acetoacetate can yield 3-tert-butyl-1H-pyrazole.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction. For example, nitration of 3-tert-butyl-1H-pyrazole followed by catalytic hydrogenation can yield 5-amino-3-tert-butyl-1H-pyrazole.

    Attachment of the acetic acid moiety: This can be achieved through the reaction of 5-amino-3-tert-butyl-1H-pyrazole with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or sulfonated pyrazole derivatives.

Scientific Research Applications

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid C₉H₁₅N₃O₂ 197.24 tert-butyl, acetic acid, amino
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid (12a) C₁₈H₁₇BrN₂O₃ 389.25 Phenyl, phenoxy, bromine
(5-Amino-2H-pyrazol-3-yl)-acetic acid C₅H₇N₃O₂ 141.13 Amino, acetic acid (no tert-butyl)
2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one C₁₂H₁₇N₅O 247.30 tert-butyl, pyrimidinone, methyl
  • Hydrogen Bonding: The amino and acetic acid groups enable robust hydrogen-bonding networks (), while the bromine in compound 12a () introduces steric hindrance and electronic effects, altering binding interactions.

Hydrogen-Bonding and Crystallography

The amino group (donor) and acetic acid moiety (donor/acceptor) in the target compound facilitate diverse hydrogen-bonding patterns, critical for crystal packing (). In contrast, compound 12a () lacks a tert-butyl group but includes a bromine atom, which may disrupt hydrogen-bonding networks due to steric bulk and electronic withdrawal .

Biological Activity

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid, a synthetic organic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has the molecular formula C9H16N3O2C_9H_{16}N_3O_2 and features a pyrazole ring substituted with an amino group and a tert-butyl group, along with an acetic acid moiety. Its structural uniqueness contributes to its biological activity.

PropertyValue
Molecular FormulaC9H16N3O2
Molecular Weight198.24 g/mol
CAS Number663616-38-4
IUPAC Name2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can possess significant anti-inflammatory properties. The compound has been evaluated in various models, demonstrating its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Research indicates potential efficacy against bacterial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.

3. Anticancer Activity

Pyrazole derivatives, including this compound, have been studied for their anticancer properties. They have shown the ability to inhibit the proliferation of cancer cells in vitro and exhibit antitumor activity in vivo. Notably, compounds with a similar structure have been linked to the inhibition of several cancer cell types, including lung and breast cancer cells.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow for hydrogen bonding and π-π interactions, while the amino and acetic acid groups facilitate ionic and covalent bonding with target molecules. This modulation of enzyme or receptor activity leads to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A derivative was tested for COX-1/COX-2 inhibitory activity, showing an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Evaluation : A study reported that pyrazole-containing compounds exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines . The findings underscore the potential of these compounds in cancer therapy.

Q & A

Q. How can reaction path search methods accelerate the discovery of novel derivatives?

  • Methodological Answer : ICReDD’s quantum chemical reaction path searches predict feasible pathways. Combine with transition-state theory to calculate activation energies. Prioritize synthetic routes with low energy barriers (<25 kcal/mol) and high stereoselectivity .

Notes

  • Structural analogs (e.g., ’s thiophene derivatives) inform SAR studies but require independent validation.
  • Computational tools () must be cross-validated with experimental data to ensure predictive accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid

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